2-[1-isobutyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-yl]ethanol
Overview
Description
2-[1-isobutyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-yl]ethanol is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.23721057 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology and Drug Metabolism
- Metabolic Profiling : Compounds like L-735,524, a potent HIV-1 protease inhibitor, undergo extensive metabolism in humans, with metabolic profiling in urine revealing several significant metabolites characterized by NMR, MS, and chromatographic comparisons. This kind of research is crucial for understanding the pharmacokinetics and metabolic pathways of new drugs (Balani et al., 1995).
Neuropharmacology
- NMDA Receptor Antagonism : Preclinical pharmacology of compounds like CERC-301, a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, reveals its potential for treating conditions like major depressive disorder. Studies focus on its binding affinity, receptor occupancy, and the translational approach for dose selection in clinical trials (Garner et al., 2015).
Toxicology and Safety Studies
- Safety and Toxicological Evaluation : Understanding the toxicological impact of chemical compounds is crucial for ensuring their safe use. For example, studies on the effects of ethanol and other substances on the central nervous system provide insights into their potential risks and benefits (Shelmet et al., 1988).
Clinical Applications
- Therapeutic Potential : Research into compounds affecting neurotransmitter systems, like the NMDA receptor, offers potential therapeutic applications for psychiatric and neurological disorders. For instance, alterations in AMPA, NMDA, and kainate receptor subunit mRNAs in human alcoholics suggest that excessive alcohol consumption is associated with changes in glutamate receptor expression, highlighting the complex interplay between substance use and brain receptor systems (Jin et al., 2014).
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-15(2)13-24-8-9-25(14-18(24)6-10-26)19-11-16(3)22-20(23-19)17-5-4-7-21-12-17/h4-5,7,11-12,15,18,26H,6,8-10,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMMRJOFFCFQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCN(C(C3)CCO)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.